molecular formula C13H17NO2 B1285030 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine CAS No. 76672-65-6

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Cat. No. B1285030
CAS RN: 76672-65-6
M. Wt: 219.28 g/mol
InChI Key: MMVHCQZLXBLDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest due to their pharmacological properties. In the context of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, several studies have reported the synthesis of related compounds. For instance, compound 13e, a potent anti-acetylcholinesterase inhibitor, was synthesized by replacing the 2-isoindoline moiety with an indanone moiety, demonstrating the flexibility in modifying the piperidine core for enhanced activity . Similarly, compound 21, another anti-AChE inhibitor, was synthesized by introducing a bulky moiety and an alkyl or phenyl group at the nitrogen atom of benzamide, indicating the importance of substituents on the piperidine nitrogen for activity . The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones also highlights the diversity of piperidine derivatives, with compound 9 showing antihypertensive activity . A novel scaffold for drug discovery, a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, showcasing the potential for creating complex piperidine-based structures .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using various spectroscopic techniques. The study of 1-Benzyl-4-(N-Boc-amino)piperidine employed FT-IR, FT-Raman, UV-Vis, and NMR techniques to characterize the compound. Density Functional Theory (DFT) was used to determine optimized geometrical parameters and vibrational assignments, which were compared with experimental values . The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined, revealing that it crystallizes in the monoclinic system . Similarly, the crystal structures of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine and 5-hydroxymethylene-4-phenyl-N-methyl-1,2,5,6-tetrahydropyridine were determined by X-ray diffraction, providing insights into the intermolecular interactions and conformational preferences of these compounds .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are crucial for their synthesis and modification. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate involved protection, reduction, and substitution reactions to yield a crucial intermediate of vandetanib . The condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride resulted in the formation of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound characterized by spectroscopic techniques and X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The HOMO-LUMO bandgap energy and electron excitation analysis of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its electronic properties. Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor were used to identify the most reactive sites of the compound . The crystallographic data of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed their solid-state conformations and intermolecular interactions, which are important for understanding their physical properties .

Scientific Research Applications

Virtual Screening and Breast Tumor Metastasis

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, under the derivative name (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine 1 (IPR-1), was used in virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds that block angiogenesis and inhibit cell growth, particularly in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds are potential candidates for breast tumor metastasis treatment (Wang et al., 2011).

Organotin(IV) Derivatives and Biological Activities

A study focused on the synthesis of organotin(IV) derivatives using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate. These compounds exhibited significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, suggesting potential use in antimicrobial and anticancer therapies (Shaheen et al., 2018).

Structural and Electronic Properties

Research has been conducted on the structural and electronic properties of molecules containing 4-benzo[1,3]dioxol-5-ylmethyl-piperidine. These studies, which utilized density functional theory (DFT) and semi-empirical molecular orbital calculations, provide insights into the interaction of these molecules with their environment, relevant to their potential applications in various scientific fields (Essa & Jalbout, 2008).

Potential Anti-Malarial Agents

Certain derivatives of 4-benzo[1,3]dioxol-5-ylmethyl-piperidine have been identified as potential anti-malarial agents. The structural analysis of these derivatives showed the importance of specific substituents for generating anti-malarial activity, providing a basis for the development of new therapeutic agents (Cunico et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It carries the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHCQZLXBLDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588785
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

CAS RN

76672-65-6
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 2
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 3
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 4
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 5
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 6
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Citations

For This Compound
1
Citations
Y Ye, D Yaeger, LJ Owen, JO Escobedo, J Wang… - Molecular …, 2012 - ASPET
New drugs with enhanced electron donor properties that target the ryanodine receptor from skeletal muscle sarcoplasmic reticulum (RyR1) are shown to be potent inhibitors of single-…
Number of citations: 13 molpharm.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.